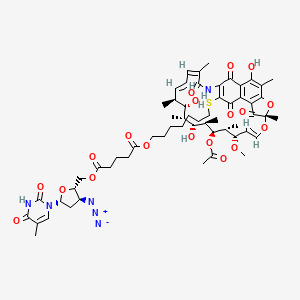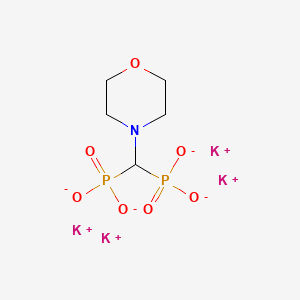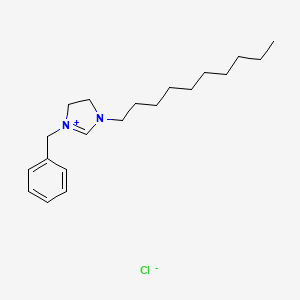
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium salts It is characterized by the presence of a benzyl group at the 3-position, a decyl group at the 1-position, and a chloride anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride typically involves the reaction of 1-decyl-4,5-dihydro-1H-imidazole with benzyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidazolium salt. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can react with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
Substitution Reactions: Formation of new imidazolium salts with different anions.
Oxidation Reactions: Formation of oxidized imidazolium derivatives.
Reduction Reactions: Formation of reduced imidazolium derivatives.
Aplicaciones Científicas De Investigación
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and conductive polymers.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium ring can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the benzyl and decyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Similar in structure but with different substituents at the 1- and 3-positions.
1,3-Dimesitylimidazolidinium chloride: Another imidazolium salt with mesityl groups instead of benzyl and decyl groups.
Uniqueness
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is unique due to its specific combination of benzyl and decyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high lipophilicity and stability.
Propiedades
Número CAS |
94088-59-2 |
|---|---|
Fórmula molecular |
C20H33ClN2 |
Peso molecular |
336.9 g/mol |
Nombre IUPAC |
1-benzyl-3-decyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H33N2.ClH/c1-2-3-4-5-6-7-8-12-15-21-16-17-22(19-21)18-20-13-10-9-11-14-20;/h9-11,13-14,19H,2-8,12,15-18H2,1H3;1H/q+1;/p-1 |
Clave InChI |
HKXVRRCSIQRDCN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCN1CC[N+](=C1)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


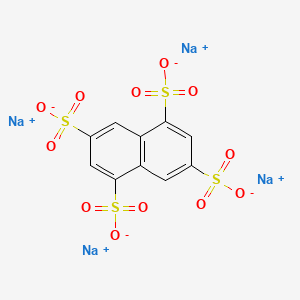
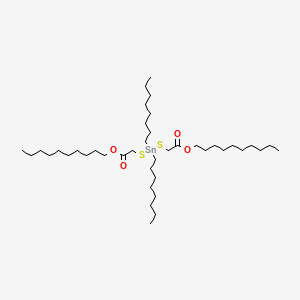

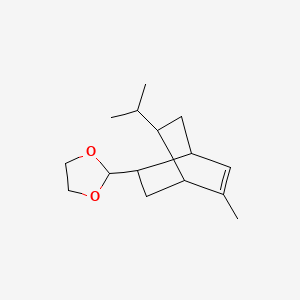



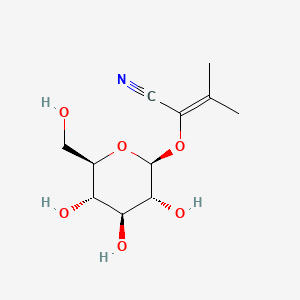

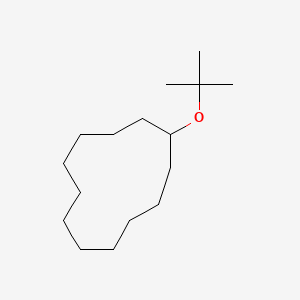
![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)

